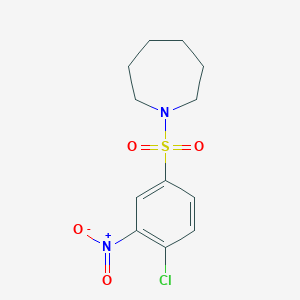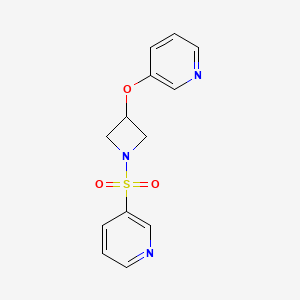
1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane” is a derivative of benzenesulfonyl chloride, specifically 4-chloro-3-nitrobenzenesulfonyl chloride . Benzenesulfonyl chloride is a type of sulfonyl chloride, a group of organosulfur compounds with the formula RSO2Cl, where R is an organic group .
Scientific Research Applications
Preparation and Transformations in Organic Synthesis
1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane is involved in various synthetic organic reactions. For instance, it's used in the preparation of diverse oxazabicycloheptenes, providing a novel route for synthesizing these compounds. In a study by Ranganathan et al. (1981), reactions with formalin, PhNCS, and i-AmONO were demonstrated, highlighting its versatility in organic synthesis (Ranganathan, Ranganathan, Rao, & Raman, 1981).
Potential in Drug Discovery and Development
This compound shows promise in the field of medicinal chemistry, particularly in drug discovery. Breitenlechner et al. (2004) synthesized novel azepane derivatives for protein kinase B (PKB-alpha) inhibition, indicating its potential application in developing new pharmaceutical agents (Breitenlechner et al., 2004).
Use in Chemical Reactions and Synthesis
This compound is also significant in various chemical reactions. Denmark and Xie (2007) described its use in the gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes. This reaction demonstrates the compound's utility in creating complex chemical structures, which could be useful in various synthetic applications (Denmark & Xie, 2007).
Role in Heterocyclic Chemistry
In heterocyclic chemistry, this compound plays a role in constructing diverse heterocyclic frameworks. For instance, Yan et al. (2020) utilized it in asymmetric annulations to produce chiral azepane spirooxindoles, demonstrating its importance in creating chiral molecules, which are crucial in many areas of chemistry and pharmacology (Yan, Liu, Xiao, Du, & Chen, 2020).
Contributions to Analytical Chemistry
The compound has also been employed in analytical chemistry. Dabbagh and Teimouri (2008, 2009) studied the thermal reactions of 4-(2-hydroxynaphthalen-1-yldiazenyl)benzenesulfonyl azide, providing insights into the reactivity and mechanisms of nitrene insertion, which is fundamental in understanding and designing new analytical methods (Dabbagh & Teimouri, 2008, 2009).
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-11-6-5-10(9-12(11)15(16)17)20(18,19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJSGALSIKJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)


![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2436189.png)

![(E)-3-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2436191.png)

![2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2436193.png)



![N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2436204.png)

![1,2-Dihydrobenzo[cd]indole](/img/structure/B2436206.png)
